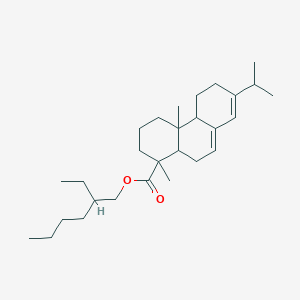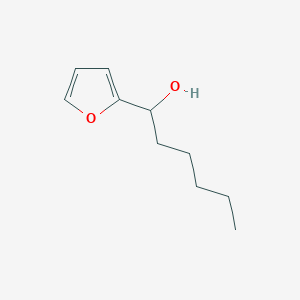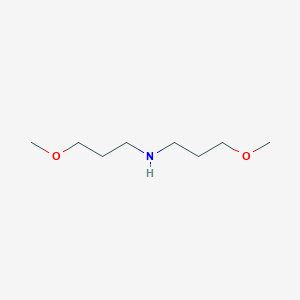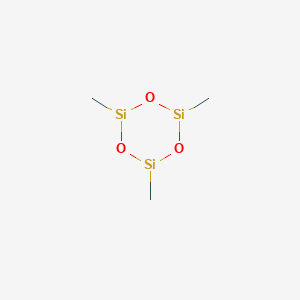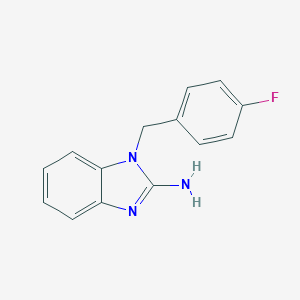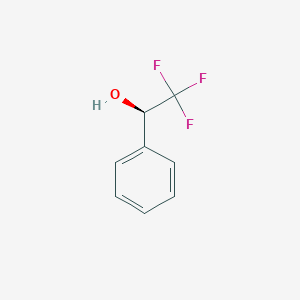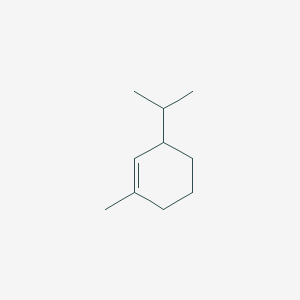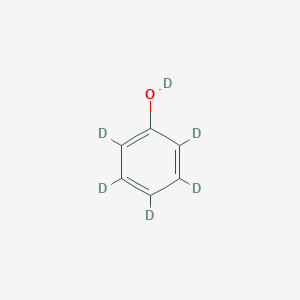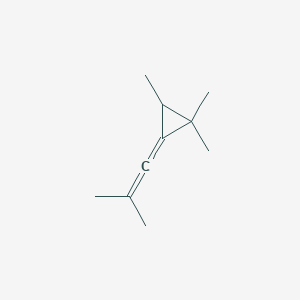
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-, also known as isopropylidenecyclopropane, is a cyclic hydrocarbon with the molecular formula C10H16. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cyclopropane, trimethyl(2-methyl-1-propenylidene)- is not fully understood. However, it is believed that it acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclopropane, trimethyl(2-methyl-1-propenylidene)- in lab experiments is its unique chemical properties, which make it useful in various chemical reactions. However, it is important to note that it can be toxic and should be handled with care.
Direcciones Futuras
There are many future directions for the use of cyclopropane, trimethyl(2-methyl-1-propenylidene)- in scientific research. Some potential areas of research include the development of new synthetic methods using cyclopropane, trimethyl(2-methyl-1-propenylidene)-, the study of its anti-inflammatory properties, and the investigation of its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, cyclopropane, trimethyl(2-methyl-1-propenylidene)- is a unique and versatile compound that has many applications in scientific research. Its unique chemical properties make it useful in various chemical reactions, and it has potential as a ligand in coordination chemistry. However, it is important to handle it with care due to its toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- can be synthesized using various methods, including the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum and titanium tetrachloride, and the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with diethylaluminum chloride. The most commonly used method is the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, which yields a high yield of cyclopropane, trimethyl(2-methyl-1-propenylidene)-.
Aplicaciones Científicas De Investigación
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex organic molecules. It is also used as a ligand in coordination chemistry and as a solvent in various chemical reactions.
Propiedades
Número CAS |
14803-30-6 |
|---|---|
Nombre del producto |
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
InChI |
InChI=1S/C10H16/c1-7(2)6-9-8(3)10(9,4)5/h8H,1-5H3 |
Clave InChI |
CRZLECOBVHRLLB-UHFFFAOYSA-N |
SMILES |
CC1C(=C=C(C)C)C1(C)C |
SMILES canónico |
CC1C(=C=C(C)C)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



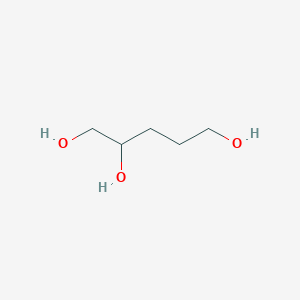
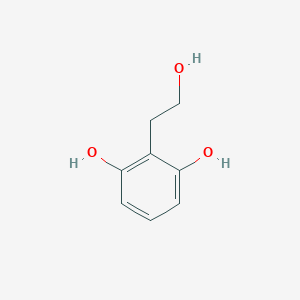
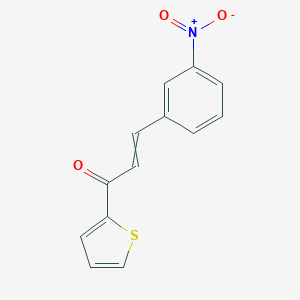
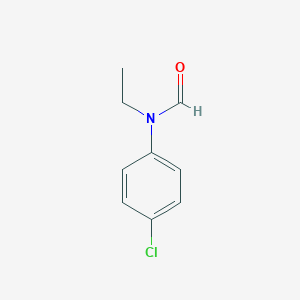
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
